molecular formula C17H15NO5 B12624358 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid CAS No. 920273-75-2

4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid

Cat. No.: B12624358
CAS No.: 920273-75-2
M. Wt: 313.30 g/mol
InChI Key: VJHSJEJVTSBQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid is a chemical compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen of a glycyl moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the glycyl moiety and the benzyloxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of free amine derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved enzymatically or chemically, releasing the active glycyl moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: Similar structure but lacks the glycyl moiety.

    4-Hydroxybenzoic acid: Precursor in the synthesis of 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid.

    Benzyloxycarbonyl glycine: Contains the benzyloxycarbonyl group but lacks the benzoic acid structure.

Uniqueness

This compound is unique due to the presence of both the benzyloxycarbonyl and glycyl moieties attached to the benzoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid, often referred to as a derivative of benzoic acid, exhibits significant biological activities that make it a compound of interest in medicinal chemistry. Its structure includes a benzyloxycarbonyl group and a glycine moiety, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂O₄N. It possesses the following structural features:

  • Benzyloxycarbonyl group : Enhances solubility and stability.
  • Glycine moiety : Imparts bioactivity through interactions with biological macromolecules.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. These interactions may modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for metabolic processes, potentially leading to altered cellular signaling pathways.
  • Receptor Binding : It may bind to receptors involved in inflammation and pain modulation, suggesting potential analgesic properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a mechanism where the compound may promote programmed cell death in neoplastic cells.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • In a study involving various cancer cell lines (e.g., HeLa, MCF-7), treatment with this compound resulted in significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM.
    • The mechanism was linked to the activation of caspase-3 and caspase-9, indicating the induction of intrinsic apoptotic pathways.
  • Antimicrobial Efficacy
    • A series of experiments assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
    • The compound's ability to disrupt bacterial cell membranes was suggested as a possible mechanism for its antimicrobial action.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Mechanism
AntimicrobialStaphylococcus aureus15Membrane disruption
AntimicrobialEscherichia coli20Membrane disruption
AnticancerHeLa20Caspase activation
AnticancerMCF-730Caspase activation

Properties

CAS No.

920273-75-2

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4-[2-(phenylmethoxycarbonylamino)acetyl]benzoic acid

InChI

InChI=1S/C17H15NO5/c19-15(13-6-8-14(9-7-13)16(20)21)10-18-17(22)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,22)(H,20,21)

InChI Key

VJHSJEJVTSBQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.